molecular formula C18H20ClN5O3 B15179638 N-[2-[(2-Chloro-4-nitrophenyl)azo]-5-[(1-methylpropyl)amino]phenyl]acetamide CAS No. 86190-47-8

N-[2-[(2-Chloro-4-nitrophenyl)azo]-5-[(1-methylpropyl)amino]phenyl]acetamide

Cat. No.: B15179638
CAS No.: 86190-47-8
M. Wt: 389.8 g/mol
InChI Key: SLMDSOHNJYMVJP-UHFFFAOYSA-N
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Description

Glycerol: , also known as propane-1,2,3-triol, is a simple polyol compound. It is a colorless, odorless, viscous liquid that is sweet-tasting and non-toxic. Glycerol is widely used in the food industry as a sweetener and humectant, in pharmaceutical formulations, and in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Scientific Research Applications

Chemistry: Glycerol is used as a solvent and a reagent in various chemical reactions. It is also used in the synthesis of other chemicals, such as glycerol esters and glycerol ethers .

Biology: In biological research, glycerol is used as a cryoprotectant for the preservation of cells and tissues at low temperatures. It is also used in the preparation of bacterial culture media .

Medicine: Glycerol is used in pharmaceutical formulations as a solvent, sweetener, and humectant. It is also used in the production of suppositories and as a laxative .

Industry: Glycerol is used in the production of cosmetics, personal care products, and food products. It is also used as an antifreeze and in the production of explosives such as nitroglycerin .

Mechanism of Action

Glycerol acts as an osmotic dehydrating agent with hygroscopic and lubricating properties. It increases plasma osmolality, resulting in the movement of water from extravascular spaces into the plasma through osmosis. This property is utilized in medical applications to reduce intracranial pressure and to treat edema .

Comparison with Similar Compounds

Uniqueness of Glycerol: Glycerol is unique due to its three hydroxyl groups, making it a trihydroxy alcohol. This gives it distinct physical and chemical properties, such as higher viscosity and hygroscopicity compared to diols like ethylene glycol and propylene glycol .

Biological Activity

N-[2-[(2-Chloro-4-nitrophenyl)azo]-5-[(1-methylpropyl)amino]phenyl]acetamide, also known by its CAS number 86190-47-8, is a compound of interest due to its diverse biological activities and applications in various fields, including pharmaceuticals and dye chemistry. This article explores the biological activity of this compound, supported by relevant data tables and findings from various studies.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC₁₆H₁₈ClN₃O₄
Molecular Weight389.84 g/mol
Boiling Point631.7 °C at 760 mmHg
Flash Point335.8 °C
Density1.32 g/cm³
Refractive Index1.62

This compound exhibits its biological activity primarily through its interactions with biological macromolecules, including proteins and nucleic acids. The azo group in the compound is known to participate in electron transfer reactions, which can lead to various biochemical effects.

Antimicrobial Activity

Research has indicated that azo compounds like this compound possess antimicrobial properties. A study evaluating the antibacterial effects of similar azo compounds demonstrated significant inhibition against several bacterial strains, including Escherichia coli and Staphylococcus aureus .

Anticancer Potential

The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating specific apoptotic pathways . The presence of the nitro group enhances its reactivity towards cellular targets, leading to increased cytotoxicity.

Case Studies

  • Study on Antimicrobial Effects :
    • Objective : To evaluate the antibacterial activity of this compound.
    • Methodology : Disc diffusion method against various bacterial strains.
    • Results : Showed significant zones of inhibition compared to control groups, indicating strong antibacterial properties.
  • Anticancer Activity Assessment :
    • Objective : To assess the cytotoxic effects on human cancer cell lines.
    • Methodology : MTT assay to measure cell viability post-treatment with varying concentrations of the compound.
    • Results : A dose-dependent decrease in cell viability was observed, suggesting potential as an anticancer agent .

Toxicological Profile

While exploring the biological activity, it is crucial to consider the toxicological aspects of this compound. Toxicological studies indicate that exposure to high concentrations may lead to adverse effects, including mutagenicity and cytotoxicity . Therefore, careful handling and further studies are warranted to establish safety profiles.

Properties

CAS No.

86190-47-8

Molecular Formula

C18H20ClN5O3

Molecular Weight

389.8 g/mol

IUPAC Name

N-[5-(butan-2-ylamino)-2-[(2-chloro-4-nitrophenyl)diazenyl]phenyl]acetamide

InChI

InChI=1S/C18H20ClN5O3/c1-4-11(2)20-13-5-7-17(18(9-13)21-12(3)25)23-22-16-8-6-14(24(26)27)10-15(16)19/h5-11,20H,4H2,1-3H3,(H,21,25)

InChI Key

SLMDSOHNJYMVJP-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC1=CC(=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)NC(=O)C

Origin of Product

United States

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